molecular formula C6H6N2O2 B14358631 1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one CAS No. 92755-09-4

1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one

Cat. No.: B14358631
CAS No.: 92755-09-4
M. Wt: 138.12 g/mol
InChI Key: WSFDACFGVBIGAV-UHFFFAOYSA-N
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Description

1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by a fused ring system that includes an oxadiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine 1-oxide with thiophosgene in ethanol solution in the presence of sodium bicarbonate . Another method includes heating ethyl N-2-pyridylcarbamate 1-oxide at 150°C . These reactions typically yield the desired compound with good stability at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available reagents and relatively mild reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring.

    Substitution: Substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

Common reagents used in these reactions include thiophosgene, sodium bicarbonate, and ethanol . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as pyridine 1-oxide derivatives and pyridone derivatives .

Mechanism of Action

The mechanism of action of 1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts specific chemical and biological properties that are not observed in other oxadiazole derivatives.

Properties

CAS No.

92755-09-4

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

1,8a-dihydro-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one

InChI

InChI=1S/C6H6N2O2/c9-6-7-5-3-1-2-4-8(5)10-6/h1-5H,(H,7,9)

InChI Key

WSFDACFGVBIGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2NC(=O)ON2C=C1

Origin of Product

United States

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